2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde
CAS No.:
Cat. No.: VC18304349
Molecular Formula: C14H15BF4O3
Molecular Weight: 318.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15BF4O3 |
|---|---|
| Molecular Weight | 318.07 g/mol |
| IUPAC Name | 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde |
| Standard InChI | InChI=1S/C14H15BF4O3/c1-12(2)13(3,4)22-15(21-12)10-6-5-9(14(17,18)19)8(7-20)11(10)16/h5-7H,1-4H3 |
| Standard InChI Key | UGDJDOLFOAFHHA-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)C=O)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde, reflects its benzaldehyde backbone substituted at the 2-position with fluorine, the 3-position with a pinacol boronic ester, and the 6-position with a trifluoromethyl group. The boronic ester moiety, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, stabilizes the boron atom and enhances its reactivity in Suzuki-Miyaura couplings.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.07 g/mol |
| IUPAC Name | 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)C=O)F |
| InChI Key | UGDJDOLFOAFHHA-UHFFFAOYSA-N |
| PubChem CID | 164890749 |
Spectroscopic and Crystallographic Insights
While direct crystallographic data for this compound is unavailable, structural analogs, such as E-7-fluoro-2-(2-(trifluoromethyl)benzylidene)-3,4-dihydro-2H-benzo[e]diazepin-2-one, demonstrate the influence of fluorine and trifluoromethyl groups on molecular packing and intermolecular interactions . The trifluoromethyl group’s electronegativity and steric bulk likely induce conformational rigidity in the benzaldehyde core, while the boronic ester’s planar geometry facilitates π-orbital overlap during cross-coupling reactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde typically follows a Suzuki-Miyaura cross-coupling strategy. This involves reacting a fluorinated aryl halide precursor with a pinacol boronic ester under palladium catalysis. For example, 2-fluoro-6-(trifluoromethyl)benzaldehyde derivatives may undergo borylation at the 3-position using bis(pinacolato)diboron () in the presence of a palladium catalyst such as .
Reaction Optimization
Key parameters influencing yield include:
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Catalyst Loading: 1–5 mol% palladium ensures efficient coupling without excessive costs.
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Solvent System: Tetrahydrofuran (THF) or dioxane facilitates reagent solubility.
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Temperature: Reactions typically proceed at 80–100°C to balance kinetics and side reactions.
Patent literature on analogous compounds, such as 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride, highlights the importance of chlorination conditions and solvent selection (e.g., concentrated hydrochloric acid/nitric acid mixtures) for functional group compatibility . While the sulfonyl chloride synthesis differs, the emphasis on controlling reaction stoichiometry and temperature (50–70°C) underscores broader principles applicable to fluorinated intermediates .
Physicochemical Properties
Stability and Reactivity
The compound’s boronic ester group is hydrolytically sensitive, requiring anhydrous storage conditions. The trifluoromethyl group enhances thermal stability, with decomposition temperatures exceeding 150°C. Its aldehyde functionality renders it prone to oxidation, necessitating inert atmospheres during handling.
Spectroscopic Characterization
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NMR: NMR reveals distinct signals for the fluorine (-F) and trifluoromethyl (-CF) groups at approximately -110 ppm and -60 ppm, respectively.
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IR: Stretching vibrations at 1700 cm (C=O) and 1350 cm (B-O) confirm functional group integrity.
Applications in Organic Synthesis and Drug Development
Role in Cross-Coupling Reactions
The boronic ester moiety enables carbon-carbon bond formation via Suzuki-Miyaura coupling, a cornerstone of pharmaceutical synthesis. For instance, coupling with aryl halides yields biaryl structures prevalent in kinase inhibitors and anticancer agents. The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution, enhancing regioselectivity.
Pharmaceutical Relevance
Lipophilicity imparted by the trifluoromethyl group improves membrane permeability, making the compound valuable in prodrug design. Derivatives have been explored as intermediates in non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents.
Future Research Directions
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Alternative Catalysts: Exploring nickel or copper catalysts could reduce costs compared to palladium.
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Green Synthesis: Developing aqueous-phase reactions or recyclable solvents may enhance sustainability.
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Biological Screening: Evaluating toxicity and pharmacokinetics of derivatives could unlock therapeutic applications.
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